Inosinate5'-diphosphate
Description
Historical Trajectories and Seminal Discoveries in Purine (B94841) Nucleotide Metabolism Research
The journey to understanding Inosinate 5'-diphosphate is intrinsically linked to the broader history of purine metabolism research. A pivotal moment in this field was the elucidation of the DNA structure by James D. Watson and Francis H.C. Crick in 1953, which immediately highlighted the profound importance of nucleotides as the building blocks of genetic material. nih.gov This discovery catalyzed intensive research into how these essential molecules—purines and pyrimidines—are synthesized and broken down within the cell.
Early research focused on tracing the origins of the atoms in the purine ring, revealing that they were assembled from simple metabolic precursors like amino acids (glycine, glutamine, aspartate), carbon dioxide, and formate. This complex, energy-intensive process, known as the de novo purine biosynthesis pathway, was found to converge on the synthesis of a single key product: inosine (B1671953) monophosphate (IMP). nih.govwikipedia.orgcolumbia.edu IMP was identified as the first fully formed purine nucleotide and the common precursor for the primary adenine (B156593) and guanine (B1146940) nucleotides required for RNA and DNA synthesis. wikipedia.orgnih.gov
The discovery of IMP's central role naturally led to the investigation of its subsequent metabolic fate. It was established that IMP is converted to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) through distinct, two-step pathways. columbia.edu The phosphorylation of these monophosphates to their active diphosphate (B83284) and triphosphate forms was then characterized. Within this framework, Inosinate 5'-diphosphate (IDP) was identified as the direct phosphorylation product of IMP and the precursor to inosine triphosphate (ITP). ontosight.aicolumbia.edu The enzymes responsible for these phosphorylation steps, such as nucleoside monophosphate kinases and nucleoside diphosphate kinases, were subsequently isolated and studied, revealing a tightly regulated system for maintaining cellular energy and precursor supply. nih.govcolumbia.edu
Inosinate 5'-Diphosphate as a Central Node in Cellular Nucleotide Homeostasis
Inosinate 5'-diphosphate is a key intermediate in the intricate network that manages the cell's pool of purine nucleotides. ontosight.ai Cellular homeostasis requires a carefully maintained balance between the synthesis, degradation, and interconversion of these molecules to meet demands for DNA replication, RNA synthesis, energy transfer, and signaling. frontiersin.org IDP's position is downstream of IMP, the central branch point of de novo purine synthesis, and upstream of ITP. wikipedia.orginchem.org
The de novo pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and, through a series of enzymatic steps, produces IMP. nih.govpnas.org IMP can then be channeled into two major branches: conversion to AMP or GMP. columbia.edu However, IMP can also be phosphorylated to form IDP, which is then further phosphorylated to ITP. ontosight.ai This process is part of a phosphorylation cascade essential for generating high-energy phosphate (B84403) compounds.
The primary roles and reactions involving IDP include:
Precursor for Inosine Triphosphate (ITP): IDP is directly phosphorylated to ITP. While less abundant than ATP or GTP, ITP is a substrate for some enzymes and its accumulation can be toxic, necessitating "house-cleaning" enzymes like ITP pyrophosphatase (ITPase) to hydrolyze it back to IMP. wikipedia.org
Intermediate in Nucleotide Interconversion: The pathways of purine metabolism are interconnected. For instance, AMP can be deaminated to IMP, thereby replenishing the inosinate pool. wikipedia.org This places IDP in a cycle that helps balance the relative amounts of adenylate and guanylate nucleotides.
Substrate for Nucleoside Diphosphate Kinases (NDPKs): These enzymes catalyze the transfer of a phosphate group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate (like IDP), forming a nucleoside triphosphate (ITP in this case). nih.gov This reaction is crucial for synthesizing the full complement of nucleoside triphosphates required by the cell.
The table below summarizes the key enzymatic reactions that define IDP's role as a metabolic node.
| Enzyme | Reaction | Metabolic Pathway | Significance |
| Inosinate Kinase (specific NMP Kinase) | IMP + ATP ⇌ IDP + ADP | Purine Metabolism | Phosphorylation of the initial purine nucleotide. columbia.edu |
| Nucleoside Diphosphate Kinase (NDPK) | IDP + ATP ⇌ ITP + ADP | Purine Metabolism | Generates the triphosphate form for various cellular processes. nih.gov |
| ITP Pyrophosphatase (ITPase) | ITP + H₂O → IMP + PPi | Purine Metabolism (Pool cleansing) | Prevents accumulation of ITP by converting it back to IMP. wikipedia.org |
| Ribonucleotide Reductase (RR) (potential activity) | IDP → dIDP | Deoxyribonucleotide Synthesis | Potentially creates the deoxy-form, dIDP, a precursor for dITP which can be misincorporated into DNA. nih.govpnas.org |
This central positioning allows the cell to dynamically regulate the flow of metabolites through the purine synthesis and salvage pathways, responding to changing physiological needs such as cell division or metabolic stress. frontiersin.org
Evolutionary Conservation of Inosinate 5'-Diphosphate Metabolic Pathways Across Domains of Life
The metabolic pathways that synthesize and utilize purine nucleotides, including Inosinate 5'-diphosphate, are remarkably conserved across all three domains of life: Bacteria, Archaea, and Eukarya. frontiersin.orgnih.gov This deep evolutionary conservation underscores the fundamental importance of these molecules for the most basic cellular functions, such as storing genetic information and energy.
The de novo synthesis pathway, which culminates in the production of IMP, is present in nearly all organisms, highlighting its ancient origins. nih.govfrontiersin.org Consequently, the subsequent metabolic steps involving the phosphorylation of IMP to IDP and ITP, and its conversion to AMP and GMP, are also widespread. researchgate.net
Key evidence for this conservation includes:
Ubiquitous Enzymes: Homologs of the core enzymes of purine metabolism, such as those in the de novo pathway and the nucleoside kinases that phosphorylate IMP and IDP, are found in a vast array of species from microbes to mammals. asm.orgscielo.br
Conserved Regulatory Mechanisms: The regulation of the purine nucleotide pool by feedback inhibition is a common theme. For example, the enzymes that catalyze the conversion of IMP to AMP and GMP are often regulated by the end-products of the opposing pathway, ensuring a balanced supply of both nucleotides. columbia.edu This regulatory logic is conserved, emphasizing the need for all organisms to manage their nucleotide pools carefully.
Functional Complementation: In many cases, a gene from one organism can functionally replace its homolog in a different, distantly related species. For example, the Leishmania GMPR enzyme was shown to complement a corresponding mutation in E. coli, demonstrating the conserved function of this purine salvage enzyme. researchgate.net
While the core pathways are conserved, some variations exist, particularly in parasitic organisms that may have lost certain synthetic capabilities and rely more heavily on salvage pathways to acquire purines from their hosts. researchgate.net Nevertheless, the central role of the inosinate pool (IMP, IDP, ITP) as the metabolic hub for purine interconversion remains a constant feature. This evolutionary persistence demonstrates that the biochemical logic centered around IMP and its phosphorylated derivatives like IDP was an early and successful solution to the challenge of managing the synthesis of life's essential building blocks. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O11P2/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXZQMKKFWMMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861665 | |
| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic and Degradative Pathways of Inosinate 5 Diphosphate
De Novo Purine (B94841) Biosynthesis Leading to Inosine (B1671953) 5'-Monophosphate (IMP) as a Precursor
The de novo synthesis of purine nucleotides is a fundamental metabolic pathway that constructs the purine ring from simpler precursor molecules. microbenotes.com This energy-intensive process culminates in the formation of IMP, the parent purine nucleotide from which all other purine nucleotides are derived. news-medical.netpharmacy180.com
Enzymatic Cascade from 5-Phosphoribosyl-1-Pyrophosphate (PRPP) to IMP
The de novo purine biosynthesis pathway is a conserved series of ten enzymatic reactions that convert 5-phosphoribosyl-1-pyrophosphate (PRPP) into IMP. nih.govmdpi.com This intricate process occurs in the cytosol of cells and involves the sequential addition of atoms from various sources, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and one-carbon units from folate derivatives. mdpi.comuomustansiriyah.edu.iq
The pathway begins with the conversion of Ribose-5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway, to PRPP by the enzyme PRPP synthetase. thesciencenotes.com The committed step of the pathway is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase (GPAT). news-medical.netyoutube.com Following this, a series of reactions builds the imidazole (B134444) ring of the purine structure. The purine ring is then completed through a second series of reactions, ultimately yielding IMP. news-medical.netnih.gov
The table below outlines the key enzymatic steps in the de novo synthesis of IMP.
| Step | Enzyme | Substrates | Product |
| 1 | PRPP Synthetase | Ribose-5-phosphate, ATP | 5-Phosphoribosyl-1-Pyrophosphate (PRPP) |
| 2 | Glutamine PRPP Amidotransferase | PRPP, Glutamine | 5-Phosphoribosylamine |
| 3 | Glycinamide Ribonucleotide (GAR) Synthetase | 5-Phosphoribosylamine, Glycine (B1666218), ATP | Glycinamide Ribonucleotide (GAR) |
| 4 | GAR Transformylase | GAR, 10-Formyl-tetrahydrofolate | Formylglycinamide Ribonucleotide (FGAR) |
| 5 | FGAR Amidotransferase | FGAR, Glutamine, ATP | Formylglycinamidine Ribonucleotide (FGAM) |
| 6 | AIR Synthetase | FGAM, ATP | 5-Aminoimidazole Ribonucleotide (AIR) |
| 7 | AIR Carboxylase | AIR, CO2 | Carboxyaminoimidazole Ribonucleotide (CAIR) |
| 8 | SAICAR Synthetase | CAIR, Aspartate, ATP | Succinylaminoimidazole Carboxamide Ribonucleotide (SAICAR) |
| 9 | Adenylosuccinate Lyase | SAICAR | Aminoimidazole Carboxamide Ribonucleotide (AICAR) |
| 10 | AICAR Transformylase / IMP Cyclohydrolase | AICAR, 10-Formyl-tetrahydrofolate | Inosine 5'-Monophosphate (IMP) |
Regulation of the IMP Biosynthesis Pathway
The de novo purine biosynthesis pathway is tightly regulated to ensure the appropriate supply of purine nucleotides for cellular needs. frontiersin.org This regulation occurs primarily through feedback inhibition at several key enzymatic steps. thesciencenotes.com
The end products of the pathway, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), as well as their di- and triphosphate derivatives, act as allosteric inhibitors of the initial and branch-point enzymes. microbenotes.comthesciencenotes.com For instance, PRPP synthetase is inhibited by AMP, IMP, and GMP. microbenotes.com The rate-limiting enzyme, glutamine PRPP amidotransferase, is subject to feedback inhibition by AMP and GMP. microbenotes.comthesciencenotes.com
Furthermore, the pathway is regulated at the branch point where IMP is converted to either AMP or GMP. The synthesis of AMP from IMP requires GTP, while the synthesis of GMP from IMP requires ATP. pharmacy180.comuomustansiriyah.edu.iq This reciprocal substrate requirement helps to balance the production of adenine (B156593) and guanine (B1146940) nucleotides. uomustansiriyah.edu.iq When both AMP and GMP are present in sufficient amounts, the de novo pathway is turned off at the amidotransferase step. pharmacy180.com
Conversion of Inosine 5'-Monophosphate to Inosinate 5'-Diphosphate
Once synthesized, IMP can be phosphorylated to form inosinate 5'-diphosphate (IDP). This conversion is a critical step in the formation of inosine triphosphate (ITP) and in the interconversion of purine nucleotides.
Characterization of Nucleoside Monophosphate Kinases Responsible for IDP Formation
The phosphorylation of IMP to IDP is catalyzed by a class of enzymes known as nucleoside monophosphate kinases (NMPKs). wikipedia.orgpasteur.fr These enzymes facilitate the transfer of a phosphate group from a nucleoside triphosphate, typically ATP, to a nucleoside monophosphate. aklectures.com
NMPKs are ubiquitous enzymes essential for the biosynthesis and regeneration of nucleoside triphosphates. pasteur.frresearchgate.net While some NMPKs exhibit high specificity for a particular base, others have broader substrate specificity. nih.gov The specific kinase responsible for the phosphorylation of IMP is often referred to as inosine monophosphate kinase.
Structurally, many NMPKs share a common fold, including a P-loop motif that is crucial for binding the phosphate groups of ATP. wikipedia.org The catalytic mechanism often involves significant conformational changes upon substrate binding, which brings the substrates into the correct orientation for phosphoryl transfer and prevents the wasteful hydrolysis of ATP. wikipedia.orgaklectures.com
Substrate Specificity and Catalytic Efficiency of Relevant Kinases
The substrate specificity of NMPKs varies. Some kinases, like adenylate kinase and guanylate kinase, are highly specific for their respective nucleoside monophosphates. nih.gov Others, however, can phosphorylate multiple substrates. For instance, in some organisms, a single enzyme is responsible for the phosphorylation of both UMP and CMP. pasteur.fr
Research has been conducted to characterize the substrate specificity of various NMPKs. For example, a nucleoside monophosphate kinase from Thermus thermophilus phage p23-45 was found to have broad specificity for all four deoxynucleoside monophosphates. nih.gov The catalytic efficiency of these enzymes is crucial for maintaining the appropriate balance of cellular nucleotides. The binding of a divalent metal ion, such as magnesium or manganese, is often required for the activity of NMPKs, as it helps to properly orient the ATP molecule in the active site. wikipedia.orgaklectures.com
Further Interconversions of Inosinate 5'-Diphosphate
Inosinate 5'-diphosphate is a metabolic intermediate that can be further converted to other important molecules. One of the primary fates of IDP is its phosphorylation to inosine 5'-triphosphate (ITP) by the action of nucleoside diphosphate (B83284) kinases (NDPKs). wikipedia.org These enzymes catalyze the reversible transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. wikipedia.org
IDP can also be involved in the complex network of inositol (B14025) phosphate metabolism. Inositol pyrophosphates, which are key signaling molecules, are synthesized and interconverted through a series of kinase and phosphatase reactions. nih.govmdpi.com While the direct involvement of IDP in this pathway is not as well-defined as that of inositol phosphates, the intricate cross-talk between nucleotide and inositol metabolism suggests potential indirect roles.
Furthermore, IDP can be dephosphorylated back to IMP, which serves as the branch point for the synthesis of AMP and GMP. The conversion of IMP to GMP is a two-step process initiated by the enzyme IMP dehydrogenase, which oxidizes IMP to xanthosine (B1684192) monophosphate (XMP). nih.govdroracle.ai XMP is then converted to GMP by GMP synthetase. droracle.ai This pathway is a critical control point in purine metabolism and is a target for some immunosuppressive drugs. droracle.ai
Phosphorylation to Inosine 5'-Triphosphate (ITP)
The conversion of Inosinate 5'-diphosphate (IDP) to Inosine 5'-triphosphate (ITP) is a key phosphorylation event that integrates the inosinate pool into the broader pool of high-energy nucleoside triphosphates. This reaction is primarily catalyzed by the enzyme Nucleoside-diphosphate kinase (NDPK) .
NDPKs are a family of enzymes responsible for the synthesis of nucleoside triphosphates (NTPs) other than ATP. wikipedia.orguniprot.org They facilitate the transfer of the terminal (gamma) phosphate group from a donor NTP, which is usually ATP, to an acceptor nucleoside diphosphate (NDP), such as IDP. wikipedia.orgebi.ac.uk The reaction proceeds via a "ping-pong" mechanism, where the enzyme is first phosphorylated by the donor NTP, forming a high-energy phosphohistidine (B1677714) intermediate, and then transfers this phosphate to the acceptor NDP. ebi.ac.uknih.gov
The general reaction is as follows: IDP + ATP ⇌ ITP + ADP
NDPKs typically exhibit broad specificity for the nucleoside base, allowing them to act on diphosphates of adenosine (ADP), guanosine (GDP), cytidine (B196190) (CDP), uridine (B1682114) (UDP), and inosine (IDP). wikipedia.orgebi.ac.uk This promiscuity ensures the maintenance of balanced pools of various NTPs required for cellular processes. While ATP is the most common phosphate donor, other NTPs can also serve this role. ebi.ac.uk
Dephosphorylation to Inosine 5'-Monophosphate
The dephosphorylation of IDP back to Inosine 5'-monophosphate (IMP) is a hydrolytic process that removes a phosphate group. This reaction is catalyzed by a class of enzymes known as nucleoside-diphosphatases or specifically by an inosine diphosphatase (IDPase) . wikipedia.orgnih.gov These enzymes belong to the family of hydrolases that act on phosphorus-containing acid anhydrides. wikipedia.org
The reaction is a hydrolysis: IDP + H₂O → IMP + Orthophosphate (Pi)
Evidence points to specific enzymes, such as the human NUDT16 protein, which has been identified as an enzyme that specifically hydrolyzes IDP and deoxy-inosine diphosphate (dIDP) to their respective monophosphate forms. researchgate.net Additionally, broader-specificity nucleoside-diphosphate phosphohydrolases exist that can act on IDP among other substrates like GDP. wikipedia.orgexpasy.org This dephosphorylation step is crucial for recycling nucleotides and regulating the relative concentrations of mono-, di-, and triphosphate forms within the cell.
Integration of Inosinate 5'-Diphosphate Metabolism with Broader Cellular Metabolic Networks
The metabolism of IDP is intrinsically linked to the central pathways of purine biosynthesis and cellular energy management. Its position as an intermediate between IMP, the parent purine nucleotide, and ITP allows it to serve as a dynamic node connecting various metabolic fluxes.
Cross-talk with Adenosine and Guanosine Nucleotide Metabolism
The most significant integration of inosinate metabolism with broader cellular networks occurs through its precursor, Inosine 5'-monophosphate (IMP). IMP stands at a critical branch point in de novo purine synthesis, from which the pathways for the synthesis of adenosine and guanosine nucleotides diverge. libretexts.orgdroracle.aicolumbia.edu
Synthesis of Adenosine Monophosphate (AMP): IMP is converted to AMP in a two-step pathway. First, the enzyme adenylosuccinate synthetase catalyzes the addition of aspartate to IMP, forming adenylosuccinate. This reaction requires energy in the form of Guanosine 5'-triphosphate (GTP). Subsequently, adenylosuccinate lyase removes fumarate (B1241708) from adenylosuccinate to yield AMP. columbia.edupharmacy180.com
Synthesis of Guanosine Monophosphate (GMP): The conversion of IMP to GMP also involves two steps. First, IMP dehydrogenase, the rate-limiting enzyme in this branch, oxidizes IMP to xanthosine monophosphate (XMP). researchgate.netnih.gov Following this, GMP synthetase catalyzes the amination of XMP, using glutamine as the nitrogen donor, to form GMP. This second step requires energy from Adenosine 5'-triphosphate (ATP). columbia.edupharmacy180.com
This reciprocal use of GTP for AMP synthesis and ATP for GMP synthesis provides a crucial mechanism for balancing the relative pools of adenine and guanine nucleotides. pharmacy180.com Once formed, AMP and GMP are phosphorylated by their respective kinases to generate the diphosphate (ADP, GDP) and triphosphate (ATP, GTP) forms, which are essential for DNA/RNA synthesis, cellular energy, and signaling. nih.gov
| Pathway | Starting Metabolite | Key Enzymes | Energy/Substrate Requirement | Product |
|---|---|---|---|---|
| Adenosine Nucleotide Synthesis | IMP | Adenylosuccinate Synthetase, Adenylosuccinate Lyase | Aspartate, GTP | AMP |
| Guanosine Nucleotide Synthesis | IMP | IMP Dehydrogenase, GMP Synthetase | Glutamine, ATP | GMP |
Connections to Isoprenoid Biosynthesis Pathways via Diphosphate Precursors (e.g., IPP, DMAPP)
A direct metabolic pathway converting Inosinate 5'-diphosphate into the isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) does not exist. The biosynthesis of purines and isoprenoids occurs via distinct and independent ancient pathways. hhu.de Isoprenoids are synthesized from acetyl-CoA via the mevalonate (B85504) (MVA) pathway or from pyruvate (B1213749) and glyceraldehyde-3-phosphate via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netnih.gov
However, the metabolism of IDP is indirectly but critically connected to isoprenoid biosynthesis through the broader cellular economy, particularly the supply of high-energy phosphate donors:
Energy Requirement: Both the MVA and MEP pathways for isoprenoid synthesis are energy-intensive processes that require multiple ATP molecules. For instance, the de novo synthesis of one molecule of IMP alone consumes the energy equivalent of seven ATP molecules, and its subsequent conversion to ATP and GTP further establishes the purine nucleotide pool. columbia.edunih.gov This pool of ATP, maintained by purine metabolism, is the same one that fuels the phosphorylation steps in the biosynthesis of IPP and DMAPP.
Role of Diphosphate Moiety: Both IDP and the isoprenoid precursors IPP and DMAPP are diphosphate-containing molecules. The pyrophosphate group confers a high-energy state that makes these molecules suitable for subsequent enzymatic reactions, such as phosphorylation in the case of IDP and condensation reactions in the case of IPP and DMAPP. researchgate.net This shared chemical feature underscores a common biochemical strategy of using diphosphate groups to activate molecules for biosynthesis, even though the pathways are otherwise unconnected.
Enzymology and Reaction Mechanisms Involving Inosinate 5 Diphosphate
Enzymes Directly Utilizing or Producing Inosinate 5'-Diphosphate.
The cellular pool of inosinate 5'-diphosphate is dynamically regulated by the coordinated actions of several key enzymes. These enzymes either synthesize IDP from its monophosphate precursor or utilize it as a substrate for the synthesis of higher energy nucleoside triphosphates or its conversion to the corresponding monophosphate.
Nucleoside Monophosphate Kinases.
Nucleoside monophosphate (NMP) kinases are a family of phosphotransferases that catalyze the reversible transfer of a phosphoryl group from a nucleoside triphosphate (NTP), typically adenosine (B11128) triphosphate (ATP), to a nucleoside monophosphate (NMP), yielding a nucleoside diphosphate (B83284) (NDP) and adenosine diphosphate (ADP). frontiersin.org The general reaction is as follows:
NMP + ATP ⇌ NDP + ADP
In the context of inosinate metabolism, specific NMP kinases are responsible for the phosphorylation of inosine (B1671953) 5'-monophosphate (IMP) to generate inosinate 5'-diphosphate. While no exclusively inosinate-specific monophosphate kinase has been extensively characterized, enzymes such as guanylate kinase (GK) are known to exhibit broader substrate specificity. Guanylate kinase, which primarily phosphorylates guanosine (B1672433) monophosphate (GMP), can also act on IMP due to the structural similarity between guanine (B1146940) and hypoxanthine (B114508). wikipedia.orgnih.gov These enzymes play a vital role in the salvage pathway of purine (B94841) synthesis, ensuring that nucleosides and nucleotides can be recycled and re-incorporated into metabolic pathways. wikipedia.org
NMP kinases are characterized by a conserved structural fold comprising three distinct domains: the CORE domain, the NMP-binding domain, and the LID domain. acs.org The catalytic process involves significant conformational changes, where the binding of substrates induces a closure of the active site, creating an environment conducive to phosphoryl transfer while excluding water to prevent wasteful ATP hydrolysis. nih.gov
Nucleoside Diphosphate Kinases.
Nucleoside diphosphate kinases (NDPKs) are ubiquitous enzymes that catalyze the reversible transfer of the terminal phosphate (B84403) group from a nucleoside triphosphate to a nucleoside diphosphate. nih.govacs.org This reaction is crucial for maintaining the balance of all nucleoside triphosphates required for cellular processes. The general reaction catalyzed by NDPKs is:
N₁DP + N₂TP ⇌ N₁TP + N₂DP
In this reaction, inosinate 5'-diphosphate can serve as a phosphate acceptor (N₁DP), being converted to inosine 5'-triphosphate (ITP) at the expense of another nucleoside triphosphate, such as ATP. Conversely, IDP can be produced when another NDP is phosphorylated by ITP. NDPKs exhibit broad substrate specificity with respect to the nucleobase, allowing them to act on a wide range of purine and pyrimidine (B1678525) diphosphates, including IDP. nih.gov
The catalytic mechanism of NDPKs is a classic example of a ping-pong mechanism, which proceeds via a high-energy phosphoenzyme intermediate. wikipedia.org This mechanism involves two distinct half-reactions where the enzyme is first phosphorylated by the NTP donor and then transfers the phosphoryl group to the NDP acceptor.
Nucleoside Diphosphate Phosphatases.
Nucleoside diphosphate phosphatases, also known as ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), are a family of enzymes that hydrolyze nucleoside di- and triphosphates to their corresponding monophosphates. acs.orgnih.gov For inosinate 5'-diphosphate, the reaction is the hydrolysis of IDP to inosine 5'-monophosphate (IMP) and inorganic phosphate (Pi):
IDP + H₂O → IMP + Pi
These enzymes are crucial for regulating the extracellular concentrations of nucleotides, which act as signaling molecules. nih.gov The cell-surface localized members of this family, such as CD39 (NTPDase1), play significant roles in modulating purinergic signaling. nih.gov The catalytic activity of these enzymes is dependent on the presence of divalent cations, typically Ca²⁺ or Mg²⁺. nih.gov
The structure of E-NTPDases features a large extracellular domain that contains the active site. This domain is characterized by the presence of five highly conserved sequence motifs known as apyrase conserved regions (ACRs), which are essential for catalysis and substrate binding. nih.govmdpi.com
Table 1: Enzymes Interacting with Inosinate 5'-Diphosphate
| Enzyme Class | Reaction | Role in IDP Metabolism |
|---|---|---|
| Nucleoside Monophosphate Kinases | IMP + ATP ⇌ IDP + ADP | Production of IDP from IMP |
| Nucleoside Diphosphate Kinases | IDP + NTP ⇌ ITP + NDP | Interconversion between IDP and ITP |
| Nucleoside Diphosphate Phosphatases | IDP + H₂O → IMP + Pi | Hydrolysis of IDP to IMP |
Catalytic Mechanisms of Inosinate 5'-Diphosphate-Interacting Enzymes.
The enzymes that metabolize inosinate 5'-diphosphate employ distinct and highly regulated catalytic mechanisms to ensure the specificity and efficiency of their respective reactions. These mechanisms involve precise positioning of substrates, stabilization of transition states, and the participation of key active site residues.
Transition State Analysis and Reaction Intermediates.
Nucleoside Monophosphate Kinases: The phosphoryl transfer reaction catalyzed by NMP kinases is proposed to proceed through an associative transition state. acs.org In this mechanism, the attacking nucleophile (the β-phosphate of the NMP) and the leaving group (the β,γ-bridging oxygen of the NTP) are both partially bonded to the transferring phosphorus atom in the transition state. This is a direct, in-line transfer of the phosphoryl group. The reaction is facilitated by a mechanism known as "catalysis by approximation," where the enzyme binds the two substrates in close proximity and in the correct orientation for the reaction to occur. frontiersin.org The binding of both substrates induces a significant conformational change, often referred to as an "induced fit," where the LID and NMP-binding domains close over the active site. nih.gov This closed conformation shields the reaction from the solvent and brings the catalytic residues into the proper position to stabilize the transition state.
Nucleoside Diphosphate Kinases: The catalytic cycle of NDPKs proceeds via a "ping-pong" mechanism, which involves a covalent phosphoenzyme intermediate. wikipedia.org The reaction can be broken down into two half-reactions:
E + N₂TP ⇌ E-P + N₂DP
E-P + N₁DP ⇌ E + N₁TP
In the first step, the γ-phosphate of the donor NTP is transferred to a highly conserved histidine residue in the active site of the enzyme, forming a stable but high-energy phosphohistidine (B1677714) intermediate. wikipedia.org The resulting NDP is then released. In the second step, the bound phosphoryl group is transferred from the phosphohistidine intermediate to the acceptor NDP, generating the new NTP, which is then released from the enzyme. The phosphoryl transfer steps are thought to proceed through a dissociative Sₙ2-like transition state. nih.gov
Nucleoside Diphosphate Phosphatases: The hydrolysis of nucleoside diphosphates by E-NTPDases is a metal-dependent reaction. The catalytic mechanism involves a nucleophilic attack on the terminal (β) phosphate of the NDP by a water molecule that is activated by the enzyme and coordinated to a divalent metal ion. The five apyrase conserved regions (ACRs) form the catalytic core and are crucial for this process. nih.govmdpi.com While the precise nature of the transition state and any potential covalent intermediates are still under investigation for all members of this family, the mechanism is generally believed to involve the direct attack of water on the phosphate.
Role of Active Site Residues in IDP Binding and Transformation.
The active sites of these enzymes are exquisitely designed to bind their substrates with high affinity and to facilitate the chemical transformations.
Nucleoside Monophosphate Kinases: The active site of NMP kinases contains a highly conserved P-loop (phosphate-binding loop) within the CORE domain, which is responsible for binding the triphosphate moiety of the NTP substrate. frontiersin.org A conserved lysine (B10760008) residue within the P-loop is critical for orienting the phosphates and stabilizing the negative charges during phosphoryl transfer. The NMP-binding domain is responsible for recognizing the specific nucleoside monophosphate. For guanylate kinase, which can phosphorylate IMP, the active site contains residues that can form hydrogen bonds with the purine ring of GMP. Given the similarity between guanine and hypoxanthine, these residues can also accommodate IMP. The binding of the NMP substrate triggers the conformational change that closes the active site. Divalent metal ions, typically Mg²⁺, are essential cofactors that coordinate to the phosphate groups of the NTP, neutralizing their negative charge and facilitating the correct positioning for catalysis. researchgate.net
Nucleoside Diphosphate Kinases: The active site of NDPK is characterized by the presence of a catalytic histidine residue (e.g., His118 in human NDPK-A) that acts as the nucleophile to accept the phosphoryl group from the NTP donor, forming the phosphohistidine intermediate. acs.org Several other conserved residues play critical roles in catalysis and substrate binding. For instance, a lysine residue (e.g., Lys16) helps to stabilize the negative charge on the phosphoryl group during transfer. Arginine and asparagine residues (e.g., Arg109 and Asn119) are involved in interacting with the phosphate moiety of the substrate. nih.gov The enzyme's lack of strong specificity for the nucleobase is due to the active site primarily interacting with the ribose and phosphate portions of the nucleotide. nih.gov
Nucleoside Diphosphate Phosphatases: The active site of E-NTPDases is formed by the five apyrase conserved regions (ACRs). nih.govmdpi.com Site-directed mutagenesis studies have identified several key residues within these ACRs that are essential for catalytic activity and substrate specificity. acs.org For example, a conserved glutamate (B1630785) residue in ACR3 and a serine residue in ACR4 have been shown to be indispensable for enzymatic activity. acs.org The binding of the nucleoside diphosphate and the coordination of the essential divalent cation are mediated by residues within these conserved regions. The interactions are primarily with the phosphate groups of the substrate, with some interactions also occurring with the ribose moiety. The base specificity is generally broad for this family of enzymes.
Table 2: Key Features of Catalytic Mechanisms
| Enzyme Class | Transition State/Intermediate | Key Active Site Features |
|---|---|---|
| Nucleoside Monophosphate Kinases | Associative transition state | P-loop for NTP binding, NMP-binding domain, Mg²⁺ cofactor |
| Nucleoside Diphosphate Kinases | Phospho-histidine intermediate | Catalytic histidine, charge-stabilizing lysine and arginine residues |
| Nucleoside Diphosphate Phosphatases | Metal-activated water nucleophile | Apyrase Conserved Regions (ACRs), divalent cation binding site |
Coenzyme and Allosteric Effector Roles of Related Diphosphate Compounds in Enzyme Function
Diphosphate-containing molecules play indispensable roles in cellular metabolism, acting as both essential coenzymes for catalytic activity and as critical allosteric effectors that regulate enzyme function. While inosinate 5'-diphosphate (IDP) is a part of this broader family, a comprehensive understanding of its biochemical significance can be gained by examining the well-characterized functions of analogous diphosphate compounds. Thiamine diphosphate (ThDP) serves as a vital coenzyme in numerous enzymatic reactions central to carbohydrate and amino acid metabolism. Concurrently, diphosphate nucleotides such as adenosine diphosphate (ADP) and guanosine diphosphate (GDP) are key allosteric modulators, fine-tuning the activity of metabolic pathways to maintain cellular homeostasis.
Analysis of Thiamine Diphosphate (ThDP)-Dependent Enzymes and Analogous Regulatory Principles
Thiamine diphosphate (ThDP), the biologically active form of vitamin B1, is an essential coenzyme for a superfamily of enzymes that catalyze the cleavage and formation of carbon-carbon bonds. nih.govresearchgate.net The catalytic power of ThDP resides in its thiazolium ring, which can be deprotonated to form a reactive ylide, a carbanion that readily attacks carbonyl groups. researchgate.net This mechanism is fundamental to the function of ThDP-dependent enzymes, which are involved in major metabolic pathways. nih.gov
The general mechanism involves the formation of a covalent intermediate between the ThDP ylide and a substrate, typically a 2-oxo acid. This intermediate facilitates decarboxylation or the transfer of an acyl group. The study of ThDP analogues has been instrumental in elucidating these catalytic mechanisms, providing "snapshots" of the reaction in progress and highlighting the functional groups necessary for cofactor binding and activity. nih.gov
ThDP-dependent enzymes are critical targets for the development of various therapeutic and agricultural agents, including herbicides and antibiotics, due to the fundamental differences in these metabolic networks between mammals, plants, and bacteria. nih.govresearchgate.net Synthetic analogues of substrates and ThDP itself have been developed as selective inhibitors for specific enzymes. nih.gov For instance, phosphonate (B1237965) analogs of 2-oxo acids mimic catalytic intermediates and can selectively inhibit particular ThDP-dependent enzymes, offering more precise models for studying metabolic diseases compared to less specific inhibitors. nih.govresearchgate.net
Below is a table summarizing key ThDP-dependent enzymes and their metabolic functions.
| Enzyme | Metabolic Pathway | Function |
| Pyruvate (B1213749) Dehydrogenase Complex (E1 component) | Carbohydrate Metabolism | Catalyzes the decarboxylation of pyruvate to form acetyl-CoA, linking glycolysis to the citric acid cycle. researchgate.net |
| α-Ketoglutarate Dehydrogenase Complex (E1 component) | Citric Acid Cycle | Catalyzes the decarboxylation of α-ketoglutarate to form succinyl-CoA. researchgate.net |
| Transketolase | Pentose (B10789219) Phosphate Pathway | Catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, crucial for the synthesis of nucleotides and aromatic amino acids. acs.org |
| Pyruvate Decarboxylase | Fermentation (in yeast, plants) | Catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde. nih.gov |
Allosteric Modulation by Other Diphosphate Nucleotides (e.g., ADP, GDP)
Allosteric regulation is a fundamental biological mechanism where the binding of an effector molecule to a site on an enzyme, distinct from the active site, modulates its catalytic activity. nih.govpearson.com This regulation allows cells to respond swiftly to changes in metabolic conditions. Diphosphate nucleotides, particularly adenosine diphosphate (ADP) and guanosine diphosphate (GDP), are prominent allosteric effectors that signal the cell's energy status and balance metabolic fluxes.
The binding of these allosteric modulators can either activate or inhibit enzyme activity by inducing conformational changes that alter the enzyme's affinity for its substrate or its catalytic efficiency. pearson.comresearchgate.net
A prime example of allosteric regulation by diphosphate nucleotides is found in the enzyme ribonucleotide reductase (RNR). RNR is responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the building blocks for DNA synthesis. nih.gov The activity and substrate specificity of RNR are tightly controlled by the binding of nucleotide effectors to two distinct allosteric sites. For instance, in many Class I RNRs, the binding of dGTP to the specificity site (s-site) promotes the reduction of ADP, while the binding of dTTP stimulates the reduction of GDP. nih.govresearchgate.net This intricate regulation ensures a balanced supply of dNTPs for DNA replication and repair. nih.gov
Another key enzyme subject to allosteric control by diphosphate nucleotides is inosine-5'-monophosphate dehydrogenase (IMPDH), which catalyzes a critical step in the de novo synthesis of guanine nucleotides. researchgate.net The activity of IMPDH is regulated by the binding of nucleotides to regulatory domains. While GTP and GDP often act as feedback inhibitors, ADP can act as an activator by competing with the inhibitory guanine nucleotides, thereby stabilizing the active conformation of the enzyme. researchgate.net This interplay helps maintain the homeostasis of adenine (B156593) and guanine nucleotide pools within the cell. researchgate.net
The table below provides examples of enzymes allosterically modulated by ADP and GDP.
| Enzyme | Effector | Effect | Metabolic Significance |
| Ribonucleotide Reductase (RNR) | dGTP (a triphosphate, but illustrates the principle for GDP reduction) | Promotes ADP reduction at the catalytic site. | Balances the pools of deoxyribonucleotides required for DNA synthesis. nih.govresearchgate.net |
| Ribonucleotide Reductase (RNR) | dTTP (a triphosphate, but illustrates the principle for GDP reduction) | Stimulates GDP reduction at the catalytic site. | Ensures an adequate supply of dGTP for DNA replication. researchgate.net |
| Inosine-5'-monophosphate Dehydrogenase (IMPDH) | GDP | Inhibition | Acts as a feedback inhibitor to control the synthesis of guanine nucleotides. researchgate.net |
| Inosine-5'-monophosphate Dehydrogenase (IMPDH) | ADP | Activation | Competes with inhibitory GDP/GTP, promoting guanine nucleotide synthesis when adenine nucleotide levels are sufficient. researchgate.net |
| Phosphofructokinase (PFK) | ADP | Activation | Activates a key regulatory enzyme in glycolysis, signaling a low energy state in the cell. researchgate.net |
| Isocitrate Dehydrogenase | ADP | Activation | Activates a key enzyme in the citric acid cycle, promoting energy generation when ADP levels are high. wikipedia.org |
Regulation of Inosinate 5 Diphosphate Metabolism
Allosteric Regulation of Enzymes within IDP-Related Pathways
Allosteric regulation is a primary and rapid mechanism for modulating the flux through the metabolic pathways connected to IDP. This is achieved through the binding of effector molecules to sites on enzymes that are distinct from the active site, inducing conformational changes that either activate or inhibit catalytic activity.
Identification of Allosteric Sites and Effector Molecules
Key enzymes in the de novo purine (B94841) biosynthesis pathway, which produces inosine (B1671953) monophosphate (IMP), the precursor to IDP, are major targets of allosteric regulation.
Glutamine 5-phosphoribosyl-1-pyrophosphate (PRPP) amidotransferase : This enzyme catalyzes the first committed step in de novo purine synthesis and is a critical point of regulation. It possesses allosteric sites that bind the end-products of the pathway, namely adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). researchgate.netyoutube.com These nucleotides act as allosteric inhibitors. The enzyme has two distinct nucleotide-binding sites per subunit: a catalytic site and an allosteric site. researchgate.net Synergistic inhibition is achieved when both AMP and GMP are bound. researchgate.net
Inosine 5'-monophosphate dehydrogenase (IMPDH) : This enzyme is at the branch point leading from IMP to the synthesis of guanine (B1146940) nucleotides and is allosterically regulated. nih.govnih.govresearchgate.net Its activity is modulated by both adenine (B156593) and guanine nucleotides. researchgate.net ATP acts as an allosteric activator, while GTP and guanosine diphosphate (B83284) (GDP) are inhibitors. nih.gov In some bacterial IMPDH enzymes, two canonical allosteric sites have been identified within the Bateman domain that preferentially bind ATP, leading to an active conformation. nih.gov A second site can bind either ATP or GTP/GDP. nih.gov
Below is an interactive table summarizing the allosteric effectors of key enzymes in IDP-related pathways.
| Enzyme | Allosteric Activators | Allosteric Inhibitors |
| Glutamine PRPP amidotransferase | PRPP | AMP, GMP, IMP |
| Inosine 5'-monophosphate dehydrogenase (IMPDH) | ATP | GTP, GDP |
Mechanisms of Conformational Change and Enzyme Activity Modulation
The binding of allosteric effectors to their respective sites on enzymes induces significant conformational changes that alter the enzyme's catalytic efficiency.
Glutamine PRPP amidotransferase : The binding of the feedback inhibitors AMP and GMP to the allosteric sites of glutamine PRPP amidotransferase leads to a conformational change that reduces the enzyme's affinity for its substrates, glutamine and PRPP. nih.gov This results in a decrease in the rate of the first committed step of purine biosynthesis.
Inosine 5'-monophosphate dehydrogenase (IMPDH) : The allosteric regulation of IMPDH involves transitions between different conformational states. Binding of the activator ATP promotes an extended, active conformation. researchgate.net Conversely, the binding of the inhibitors GTP or GDP stabilizes a compressed, less active conformation. researchgate.net These conformational changes are transmitted from the regulatory Bateman domains to the catalytic domain, thereby modulating the enzyme's activity. researchgate.net
Feedback Inhibition and Feed-Forward Activation in Inosinate 5'-Diphosphate Metabolism
Feedback inhibition is a common regulatory strategy where the end product of a metabolic pathway inhibits an earlier step in the same pathway. Conversely, feed-forward activation involves a metabolite produced early in a pathway activating a downstream enzyme.
Feedback Inhibition : The de novo purine synthesis pathway is a classic example of feedback inhibition. The final products, AMP and GMP, as well as the intermediate IMP, allosterically inhibit the first enzyme of the pathway, glutamine PRPP amidotransferase. youtube.comlibretexts.orgwikipedia.org This ensures that when purine nucleotide levels are high, their synthesis is downregulated to prevent overaccumulation. libretexts.org The inhibition is synergistic, meaning that the combined effect of AMP and GMP is greater than the sum of their individual effects. researchgate.net
Feed-Forward Activation : A notable example of feed-forward activation in this pathway involves 5-phosphoribosyl-1-pyrophosphate (PRPP), the product of the first reaction. PRPP acts as an allosteric activator of amidophosphoribosyl transferase, the enzyme catalyzing the subsequent committed step. news-medical.net This mechanism ensures that once the initial substrate for the pathway is available, the subsequent steps are primed for efficient flux. In pyrimidine (B1678525) biosynthesis, PRPP also acts as a feed-forward activator of carbamoyl phosphate (B84403) synthetase. bioone.org
Transcriptional and Translational Control of Enzymes in IDP Biosynthesis and Degradation
In addition to the rapid post-translational regulation, the expression of enzymes involved in IDP metabolism is controlled at the transcriptional and translational levels, providing a long-term regulatory mechanism.
The transcription of genes encoding enzymes for de novo purine synthesis is a coordinated process. In bacteria, the genes for the purine biosynthetic pathway are often organized in operons, allowing for their co-regulation. prolekare.cz In humans, the transcription factor c-Myc has been shown to control the expression of genes involved in nucleotide biosynthesis, including those in the purine pathway. frontiersin.org The mammalian target of rapamycin (mTOR) signaling pathway also plays a role by promoting the expression of genes associated with the pentose (B10789219) phosphate pathway, which generates the precursor PRPP. nih.gov
Translational control, which governs the efficiency of mRNA translation into protein, is another layer of regulation. nih.gov While specific mechanisms for the translational control of each enzyme in the IDP pathway are not fully elucidated, it is a critical component of gene expression regulation that can respond to various cellular signals, including nutrient availability and stress. nih.gov
Metabolic Cross-Regulation by Nutrient Availability and Cellular Energy Status
The cellular energy charge, often represented by the AMP:ATP ratio, is a critical determinant of metabolic flux. The AMP-activated protein kinase (AMPK) acts as a key energy sensor. nih.gov When the AMP:ATP ratio is high, indicating low energy status, AMPK is activated. This leads to the inhibition of anabolic pathways that consume ATP, such as de novo purine synthesis, and the activation of catabolic pathways that generate ATP. nih.gov The intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is structurally similar to AMP, can also allosterically activate AMPK. nih.gov
The mTOR signaling pathway is a central regulator of cell growth and proliferation in response to nutrient availability. nih.gov When nutrients are abundant, mTOR is active and promotes anabolic processes, including the de novo synthesis of purine nucleotides. nih.gov This is achieved in part by increasing the supply of precursors for the pathway. nih.gov
Post-Translational Modifications Affecting Enzyme Activity
Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis and can significantly impact their activity, stability, and interactions. wikipedia.org Enzymes in the de novo purine biosynthesis pathway are subject to various PTMs, providing another layer of regulation.
A proteomics study identified several types of PTMs on the six human enzymes of the de novo purine biosynthetic pathway, including phosphorylation, lysine (B10760008) acetylation, and lysine dimethylation. nih.gov For instance, the bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), which catalyzes the last two steps in IMP synthesis, was found to be phosphorylated. nih.gov This phosphorylation could potentially inactivate the enzyme, leading to an accumulation of its substrate, AICAR. nih.gov Furthermore, ATIC was also found to be ubiquitinated under purine-supplemented conditions. nih.gov Another key enzyme, phosphoribosyl pyrophosphate amidotransferase (PPAT), was identified as a likely target for phosphorylation by the kinase AKT, suggesting a direct link between signaling pathways and the regulation of purine synthesis. nih.gov In bacteria, lysine acetylation within the Bateman domain of IMPDH has been shown to compromise allosteric inhibition. nih.gov
Below is an interactive table summarizing the identified post-translational modifications on key enzymes of the de novo purine biosynthesis pathway.
| Enzyme | Post-Translational Modification | Potential Effect |
| Phosphoribosyl pyrophosphate amidotransferase (PPAT) | Phosphorylation | Altered enzyme activity or protein interactions |
| 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) | Phosphorylation, Ubiquitination | Inactivation, altered protein stability |
| Inosine 5'-monophosphate dehydrogenase (IMPDH) (bacterial) | Lysine Acetylation | Compromised allosteric inhibition |
Structural Biology of Inosinate 5 Diphosphate and Its Interactions
Three-Dimensional Structural Elucidation of IDP-Binding Proteins
Determining the high-resolution structure of proteins in complex with IDP is crucial for a mechanistic understanding of their function. Two primary techniques have revolutionized the field of structural biology: X-ray crystallography and cryo-electron microscopy (cryo-EM).
X-ray crystallography has long been the principal method for obtaining high-resolution protein structures. mdpi.com The process involves crystallizing the protein or protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and thereby determine the atomic arrangement of the molecule. researchgate.netmdpi.comresearchgate.netunesp.br
A notable example that provides insight into inosine (B1671953) nucleotide binding is the structural analysis of an inosine 5'-monophosphate (IMP)-specific phosphatase from Saccharomyces cerevisiae (ScISN1). malariaworld.org Researchers cocrystallized a mutant form of the enzyme with its substrate, IMP, allowing for the detailed visualization of the binding pocket. malariaworld.org In the crystal structure of the ScISN1-IMP complex, the IMP-binding site was clearly identified, located in a cleft between the catalytic α/β-domain and the N-terminal domain. malariaworld.org Such structures are invaluable as they provide a static yet detailed snapshot of the precise orientation of the ligand within the active site and the network of interactions that stabilize the complex.
Table 1: Example of Crystallographic Data for an Inosine Nucleotide-Enzyme Complex
| Enzyme | Ligand | PDB ID | Resolution (Å) | Organism | Key Structural Feature |
|---|
Note: This table is interactive and can be sorted by column headers.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of biological macromolecules, particularly for large, dynamic, or heterogeneous complexes that are difficult to crystallize. mdpi.comnih.govresearchgate.net The method involves flash-freezing the molecules in a thin layer of solution and imaging them with an electron microscope. mdpi.com Advanced computational algorithms then reconstruct a three-dimensional model from thousands of two-dimensional particle images. nih.gov
While X-ray crystallography provides high-resolution static pictures, cryo-EM is adept at capturing multiple conformational states of a protein, offering insights into its dynamic nature. mdpi.com This capability is especially relevant for studying the structural rearrangements that can occur when a protein binds to a ligand like IDP. Cryo-EM has been successfully used to study the structures of various actin-binding proteins and other complex cellular machinery, providing templates for understanding protein-ligand interactions. nih.govyoutube.com The "resolution revolution" in cryo-EM has made it an increasingly mainstream tool for structural analysis and structure-based drug design. nih.govresearchgate.net
Analysis of Inosinate 5'-Diphosphate Binding Sites and Specificity
The specificity of a protein for IDP over other nucleotides is determined by the unique chemical and steric properties of its binding site. This pocket is lined with a specific arrangement of amino acid residues that form a network of non-covalent interactions with the ligand.
The recognition of the inosinate moiety depends on interactions with its three components: the hypoxanthine (B114508) base, the ribose sugar, and the diphosphate (B83284) group. Analysis of nucleotide-binding proteins reveals common themes in these interactions.
Hypoxanthine Base: The hypoxanthine nucleobase is often recognized through a combination of hydrogen bonding and stacking interactions. In the structure of the ScISN1-IMP complex, the hypoxanthine base maintains stacking interactions with the aromatic side chain of Tryptophan 378 (Trp378). malariaworld.org This type of π-π stacking is a common feature in nucleotide recognition.
Ribose Sugar: The hydroxyl groups of the ribose moiety are key sites for hydrogen bonding. In the ScISN1-inosine complex, these hydroxyls form hydrogen bonds with main-chain carbonyl oxygen and nitrogen atoms of the protein backbone, as well as side chains from residues like Gln150 and Arg425. malariaworld.org
Diphosphate Group: The negatively charged phosphate (B84403) groups are typically coordinated by positively charged amino acid residues such as Arginine (Arg) and Lysine (B10760008) (Lys), or through interactions with metal ions (e.g., Mg²⁺) that are often present in nucleotide-binding sites. researchgate.net
Table 2: Key Residue Interactions in Inosine Nucleotide Recognition (Example: ScISN1)
| Ligand Moiety | Interacting Residue/Feature | Type of Interaction | Reference |
|---|---|---|---|
| Hypoxanthine Base | Trp378 | π-π Stacking | malariaworld.org |
| Ribose Hydroxyls | Gln150, Arg425, Backbone atoms | Hydrogen Bonding | malariaworld.org |
Note: This table is interactive and can be sorted by column headers.
Enzymes achieve remarkable specificity by evolving binding pockets that are perfectly complementary to their target ligand. The discrimination of IDP from other nucleotides like guanosine (B1672433) diphosphate (GDP) or adenosine (B11128) diphosphate (ADP) relies on the distinct pattern of hydrogen bond donors and acceptors on the respective nucleobases.
The hypoxanthine base of inosine differs from guanine (B1146940) (in guanosine) by the absence of an amino group at the C2 position and from adenine (B156593) (in adenosine) by the presence of a carbonyl group at the C6 position instead of an amino group. An IDP-specific binding site will feature amino acid side chains (e.g., asparagine, glutamine, aspartate) precisely positioned to form a hydrogen-bonding network that is complementary to the hypoxanthine base but would create steric clashes or unfavorable electrostatic interactions with the functional groups present on guanine or adenine. For example, a residue that acts as a hydrogen bond donor to the C6-carbonyl of hypoxanthine would be incompatible with the C6-amino group (a donor) of adenine. This principle of complementary hydrogen bonding patterns is a fundamental determinant of specificity in protein-ligand interactions. nih.gov
Conformational Dynamics of Proteins Upon Inosinate 5'-Diphosphate Binding
The binding of a ligand to a protein is often not a simple lock-and-key event but a dynamic process that can induce significant structural changes in the protein. researchgate.net This phenomenon, known as induced fit, is crucial for enzyme catalysis and signal transduction.
Upon binding IDP, a protein can undergo a range of conformational changes, from subtle side-chain rearrangements to large-scale domain movements. nih.gov A clear example of this is observed in the ScISN1 enzyme, where the binding of IMP induces a disorder-to-order transition in a loop (residues Leu177-Tyr186) located near the metal-binding site. malariaworld.org In the absence of the ligand, this loop is highly flexible and disordered; upon ligand binding, it adopts a stable, ordered conformation. malariaworld.org Such transitions are critical for properly positioning catalytic residues, sequestering the active site from the solvent, and triggering subsequent steps in the protein's functional cycle. These dynamic changes highlight that protein function is intimately linked to its conformational landscape, which can be significantly modulated by ligand binding. researchgate.netmdpi.com
Investigating Induced Fit and Pre-existing Equilibrium Models
The precise mechanism by which Inosinate 5'-diphosphate engages with its protein targets can be understood through two primary models: the "induced fit" and the "pre-existing equilibrium" (or conformational selection) models.
The induced fit model posits that the initial interaction between IDP and its protein-binding pocket is not a perfect match. Instead, the binding event itself triggers a series of conformational changes in the protein, leading to a more complementary and stable complex. This dynamic adjustment ensures a high degree of specificity and affinity. Evidence for this model comes from studies of various enzymes where substrate binding leads to significant structural rearrangements in the active site.
Conversely, the pre-existing equilibrium model , also known as conformational selection, suggests that a protein exists as an ensemble of different conformations in equilibrium, even in the absence of a ligand. Among these, a small population of conformations is already in a state that is competent for binding IDP. The binding of IDP to this pre-existing "receptive" conformation shifts the equilibrium towards this bound state, effectively stabilizing it. This model has gained considerable traction with the increasing appreciation of the inherent flexibility and dynamics of proteins.
Distinguishing between these two models for a specific IDP-protein interaction often requires sophisticated biophysical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, coupled with kinetic studies. For instance, in a study of the closely related inosine 5'-monophosphate (IMP) and its interaction with IMP-specific phosphatase (ISN1) from Saccharomyces cerevisiae, the binding of IMP was shown to induce a disorder-to-order transition in a loop within the metal-binding site. This observation of a localized structural change upon ligand binding is consistent with an induced-fit mechanism.
Table 1: Comparison of Induced Fit and Pre-existing Equilibrium Models
| Feature | Induced Fit Model | Pre-existing Equilibrium (Conformational Selection) Model |
| Initial State of Protein | The protein's binding site is not perfectly complementary to the ligand. | The protein exists in a dynamic equilibrium of multiple conformations, some of which are binding-competent. |
| Role of the Ligand | The ligand induces a conformational change in the protein upon binding. | The ligand selectively binds to and stabilizes a pre-existing receptive conformation. |
| Binding Pathway | A single binding pathway where the protein adapts to the ligand. | Multiple potential binding pathways, with the ligand "selecting" the most favorable one. |
| Key Evidence | Observation of significant structural changes in the protein after ligand binding. | Detection of the binding-competent conformation in the absence of the ligand. |
Long-Range Allosteric Effects Revealed by Structural Changes
The binding of Inosinate 5'-diphosphate to a protein is not always a localized event confined to the binding pocket. Often, this initial interaction can trigger a cascade of structural changes that propagate throughout the protein, influencing the function of distant sites. This phenomenon is known as allostery. These long-range allosteric effects are critical for the regulation of protein activity, allowing cellular signals to be transmitted from one part of a protein to another.
Structural studies are paramount in revealing the pathways of allosteric communication. The binding of a ligand like IDP can cause subtle shifts in the orientation of alpha-helices, beta-sheets, and connecting loops. These small movements can be amplified and transmitted through the protein's architecture, ultimately leading to significant changes at a remote functional site, such as an active site or another binding site.
Computational Approaches in Understanding Inosinate 5'-Diphosphate Interactions
In recent years, computational methods have become indispensable tools for investigating the intricacies of protein-ligand interactions at an atomic level. Molecular docking and molecular dynamics simulations, in particular, offer powerful means to explore the binding of Inosinate 5'-diphosphate to its protein targets, providing insights that can be challenging to obtain through experimental methods alone.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein to form a stable complex. This method is instrumental in understanding the binding mode of Inosinate 5'-diphosphate and in predicting its binding affinity for a given protein. The process involves sampling a vast number of possible conformations of the IDP molecule within the protein's binding site and then using a scoring function to rank these conformations based on their predicted binding energy.
The accuracy of molecular docking is highly dependent on the quality of the protein structure and the sophistication of the scoring function. For a molecule like IDP, which contains negatively charged phosphate groups, it is crucial that the scoring function accurately accounts for electrostatic interactions, hydrogen bonding, and the desolvation penalties associated with binding.
While specific molecular docking studies focusing solely on Inosinate 5'-diphosphate are not extensively reported in the literature, numerous studies on other phosphate-containing ligands have demonstrated the utility of this approach. For example, in studies of inositol (B14025) phosphates, molecular docking has been successfully used to predict the binding modes and to guide the design of novel analogs with improved affinity and specificity. These studies typically identify key amino acid residues that form hydrogen bonds or salt bridges with the phosphate groups, which are critical for anchoring the ligand in the binding pocket.
Table 2: Key Parameters in Molecular Docking of Phosphate-Containing Ligands
| Parameter | Description | Importance for Inosinate 5'-Diphosphate |
| Protein Structure | High-resolution 3D structure of the target protein, typically from X-ray crystallography or NMR. | Essential for defining the geometry and chemical properties of the binding site. |
| Ligand Conformation | The 3D structure and flexibility of the Inosinate 5'-diphosphate molecule. | The diphosphate chain and the ribose ring have multiple rotatable bonds that need to be sampled. |
| Scoring Function | An algorithm that estimates the binding free energy for a given protein-ligand pose. | Must accurately model electrostatic interactions, hydrogen bonds, and solvation effects of the charged phosphate groups. |
| Binding Affinity Prediction | A numerical score (e.g., in kcal/mol) that predicts the strength of the protein-ligand interaction. | Allows for the ranking of different binding modes and comparison with other ligands. |
| Key Interacting Residues | Amino acids in the binding site that form significant interactions with the ligand. | Identification of residues that form hydrogen bonds and salt bridges with the phosphate and ribose moieties of IDP. |
Molecular Dynamics Simulations for Characterizing Protein-Ligand Dynamics
While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the movements of atoms over time. MD simulations are a powerful tool for characterizing the stability of the Inosinate 5'-diphosphate-protein complex and for exploring the conformational changes that occur upon binding.
In a typical MD simulation, the protein-ligand complex is placed in a simulated physiological environment, including water molecules and ions. The forces between all atoms are calculated, and Newton's laws of motion are used to predict how the atoms will move over a short time step. By repeating this process millions of times, a trajectory of the complex's dynamic behavior can be generated.
MD simulations can provide valuable insights into:
The stability of the binding mode: By monitoring the position and orientation of IDP within the binding site over the course of the simulation, researchers can assess the stability of the docked pose.
The role of water molecules: MD simulations can reveal the importance of bridging water molecules in mediating interactions between IDP and the protein.
Conformational changes: The simulations can capture both local and global conformational changes in the protein that are induced by IDP binding, providing a dynamic perspective on the induced-fit mechanism.
Allosteric effects: By analyzing the correlated motions of different parts of the protein, MD simulations can help to elucidate the pathways through which allosteric signals are transmitted from the IDP binding site to distant functional sites.
Although specific MD simulation studies on Inosinate 5'-diphosphate are not widely available, the methodology has been extensively applied to other phosphorylated proteins and ligands. These studies have been crucial in understanding how phosphorylation can alter protein dynamics and interactions. For IDP, MD simulations could be used to investigate how the diphosphate moiety influences the flexibility of the ligand and its interactions with the protein, providing a deeper understanding of the structural biology of this important molecule.
Advanced Research Methodologies for Inosinate 5 Diphosphate Studies
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods are indispensable for the detailed characterization and precise quantification of IDP. These techniques provide insights into the atomic-level structure, conformational dynamics, and concentration of IDP within complex biological mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the chemical structure and conformational state of molecules in solution. While direct, comprehensive NMR spectral data for Inosinate 5'-diphosphate is not as commonly published as for its monophosphate counterpart (IMP), the principles of its analysis are well-established from studies on closely related purine (B94841) nucleotides.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for structural elucidation.
¹H NMR provides information on the protons within the molecule. For IDP, this would include distinct signals for the protons on the hypoxanthine (B114508) base (H2 and H8) and the ribose sugar moiety.
¹³C NMR reveals the chemical environment of each carbon atom, offering a detailed map of the carbon skeleton.
³¹P NMR is particularly crucial for IDP, as it directly probes the phosphorus atoms of the diphosphate (B83284) group. The chemical shifts and coupling constants in ³¹P NMR spectra provide definitive information about the phosphorylation state and the conformation of the phosphate (B84403) chain.
NMR is also uniquely suited to studying the dynamic nature of IDP and its interactions with enzymes. By monitoring changes in chemical shifts or signal intensities upon the addition of a binding partner (such as an enzyme or a metal ion), researchers can map interaction surfaces and deduce conformational changes that occur during biological processes. For instance, NMR studies on similar nucleotide-binding proteins have revealed how the conformation of the nucleotide changes upon binding to an enzyme's active site.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Inosine (B1671953) 5'-Monophosphate (IMP) in D₂O (Data serves as a reference for expected shifts in the related IDP molecule)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | 8.187 | 149.10 |
| H8 | 8.554 | 142.65 |
| H1' | 6.115 | 90.05 |
| H2' | 4.773 | 77.47 |
| H3' | 4.517 | 73.34 |
| H4' | 4.373 | 87.55 |
| H5', H5'' | 4.033 | 66.15 |
Note: Chemical shifts are dependent on solvent, pH, and temperature.
Mass Spectrometry-Based Metabolomics for Pathway Analysis
Mass spectrometry (MS) is a cornerstone of metabolomics, enabling the sensitive detection and quantification of small molecules like IDP from complex biological samples. Typically coupled with a separation technique like liquid chromatography (LC), LC-MS/MS has become the gold standard for analyzing metabolic pathways.
The general workflow for an LC-MS-based metabolomics study of the purine pathway involving IDP includes:
Sample Preparation: Extraction of metabolites from cells, tissues, or biofluids.
Chromatographic Separation: Separation of the complex mixture of metabolites using liquid chromatography. This step is crucial for resolving isomers and reducing ion suppression.
Mass Spectrometric Analysis: The separated metabolites are ionized and their mass-to-charge (m/z) ratio is measured. In tandem mass spectrometry (MS/MS), precursor ions corresponding to specific metabolites are fragmented to generate characteristic product ions, which provides a high degree of specificity for identification and quantification.
This approach allows researchers to perform targeted or untargeted analysis. In a targeted approach, the instrument is set to specifically detect and quantify IDP and other known metabolites in the purine pathway, such as inosine 5'-monophosphate (IMP), guanosine (B1672433) diphosphate (GDP), and adenosine (B11128) diphosphate (ADP). In an untargeted approach, the goal is to obtain a comprehensive profile of all detectable metabolites, which can reveal unexpected changes in related metabolic pathways.
Metabolomic studies have been instrumental in understanding how the levels of purine pathway intermediates, including those closely related to IDP, are altered in disease states or in response to therapeutic interventions. For example, studies have shown that inhibiting enzymes like IMP dehydrogenase can lead to an accumulation of upstream metabolites, a change that is readily quantifiable by LC-MS/MS.
Table 2: Key Metabolites in the Purine Pathway Amenable to LC-MS/MS Analysis
| Metabolite | Abbreviation | Role in Pathway |
| Inosine 5'-monophosphate | IMP | Precursor to IDP, AMP, and GMP |
| Inosinate 5'-diphosphate | IDP | Intermediate in nucleotide synthesis |
| Adenosine 5'-diphosphate | ADP | Product of IDP amination pathway |
| Guanosine 5'-diphosphate | GDP | Product of IDP oxidation pathway |
| Hypoxanthine | - | Purine base, salvage pathway precursor |
| Xanthosine (B1684192) 5'-monophosphate | XMP | Intermediate in GMP synthesis from IMP |
Biochemical and Enzymatic Assays for Activity and Kinetics
To understand the functional role of IDP, it is essential to study the enzymes that synthesize and utilize it. Biochemical and enzymatic assays are fundamental tools for measuring enzyme activity and determining kinetic parameters, providing insights into the efficiency and regulation of metabolic pathways involving IDP.
Coupled Enzyme Assays and High-Throughput Screening
Directly measuring the activity of an enzyme that produces or consumes IDP can be challenging if the substrate or product itself does not have a convenient spectroscopic signal. Coupled enzyme assays overcome this limitation by linking the reaction of interest to a second, easily measurable reaction.
For an enzyme that consumes IDP, its activity can be coupled to a dehydrogenase that uses the product as a substrate and concurrently reduces NAD⁺ to NADH. The production of NADH can be continuously monitored by the increase in absorbance at 340 nm. For example, the activity of a hypothetical "IDP reductase" could be measured by coupling it to an enzyme that oxidizes the product while generating a chromophoric or fluorogenic molecule.
These coupled assay systems are highly adaptable for high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of chemical compounds to identify potential inhibitors or activators of a target enzyme. By miniaturizing the assay into a microplate format (e.g., 96- or 384-well plates) and using automated liquid handling, thousands of compounds can be screened in a short period. This is a critical step in drug discovery efforts targeting enzymes of the purine metabolism pathway.
Stopped-Flow Kinetics for Rapid Reaction Monitoring
Many enzymatic reactions occur on a millisecond timescale, which is too fast to be monitored by conventional spectrophotometers. Stopped-flow spectroscopy is a specialized technique designed to study these rapid, pre-steady-state kinetics. nih.gov
In a stopped-flow experiment, small volumes of enzyme and substrate are rapidly mixed, and the reaction is monitored in real-time by measuring changes in absorbance or fluorescence. springernature.com This allows researchers to observe the initial "burst" phase of an enzymatic reaction, providing information on individual steps in the catalytic cycle such as substrate binding, chemical catalysis, and product release. nih.gov
For an enzyme that hydrolyzes IDP to IMP and pyrophosphate (PPi), stopped-flow methods could be used to:
Measure the rate of substrate binding.
Determine the rate of the chemical cleavage step.
By analyzing the dependence of the observed rate constants on substrate concentration, a detailed kinetic model of the enzyme's mechanism can be constructed.
Table 3: Kinetic Parameters Obtainable from Stopped-Flow Analysis
| Parameter | Description | Significance |
| kon | Second-order rate constant for substrate binding | Measures the efficiency of enzyme-substrate encounter |
| koff | First-order rate constant for substrate dissociation | Measures the stability of the enzyme-substrate complex |
| kcat | First-order rate constant for the chemical step | Represents the turnover number under saturating conditions |
| krelease | First-order rate constant for product release | Can identify the rate-limiting step of the catalytic cycle |
Genetic and Molecular Biology Approaches
Genetic and molecular biology techniques provide powerful tools to investigate the role of IDP in a cellular context. By manipulating the genes that encode the enzymes of purine metabolism, researchers can study the consequences of altered IDP levels and dissect the regulation of the pathway.
Site-directed mutagenesis is a technique used to introduce specific changes into the amino acid sequence of a protein. nih.gov By mutating residues in the active site of an enzyme that binds IDP, researchers can investigate the role of individual amino acids in substrate recognition, binding, and catalysis. For example, mutating a key arginine or lysine (B10760008) residue hypothesized to interact with the phosphate groups of IDP and observing a loss of activity or binding affinity would provide strong evidence for its functional role.
Modern gene-editing technologies, most notably CRISPR-Cas9, have revolutionized the ability to create cellular models with specific genetic modifications. Researchers can use CRISPR-Cas9 to knock out the gene encoding an enzyme that utilizes IDP. This would be expected to lead to an accumulation of intracellular IDP, allowing for the study of the downstream cellular effects of elevated IDP levels. Conversely, overexpressing an enzyme that produces IDP can also be used to perturb the cellular pool of this metabolite. These genetically engineered cell lines are invaluable tools for validating the function of enzymes within the purine pathway and for understanding the broader physiological role of intermediates like IDP.
Gene Overexpression and Knockout/Knockdown Studies in Model Organisms (e.g., E. coli, S. cerevisiae)
The functional roles of genes involved in the metabolism of inosinate 5'-diphosphate (IDP) and structurally related pyrophosphorylated molecules are frequently investigated using genetic manipulation in model organisms such as Escherichia coli and Saccharomyces cerevisiae. These techniques involve either increasing the expression of a target gene (overexpression) or reducing or eliminating its expression (knockout/knockdown) to observe the resulting physiological and metabolic effects.
Gene Overexpression: Overexpression studies are instrumental in confirming a gene's function. By placing a gene under the control of a strong, often inducible promoter, researchers can produce large quantities of the corresponding enzyme. For instance, overexpressing a putative pyrophosphatase can lead to a significant decrease in the cellular concentration of its substrate, providing direct evidence of its enzymatic activity in vivo. In S. cerevisiae, the overexpression of the gene SIW14, which encodes a phosphatase, was shown to completely eliminate cellular pools of 5-diphosphoinositol pentakisphosphate (IP7), a molecule with a pyrophosphate group similar to that in IDP nih.gov. This approach confirms the enzyme's role in the catabolism of this specific signaling molecule. Similarly, the overexpression of the S. cerevisiae DDP1 gene in transgenic Arabidopsis plants resulted in a marked decrease in inositol (B14025) pyrophosphate (PP-InsP) levels, demonstrating the conserved function of the enzyme and the utility of overexpression in dissecting metabolic pathways nih.gov.
Gene Knockout/Knockdown: Conversely, deleting a gene (knockout) or reducing its expression (knockdown) helps to determine its necessity for a particular function. A knockout screen of 4,934 S. cerevisiae strains was conducted to identify genes required for growth under specific nutrient-limited conditions, revealing critical metabolic pathways for survival nih.gov. In the context of pyrophosphorylated compounds, a knockout of the SIW14 gene in yeast led to increased levels of its substrate, IP7, confirming its role as a key physiological phosphatase for this molecule nih.gov. Studies on knockout mutants for the PPN1 and PPN2 genes, which encode polyphosphatases in S. cerevisiae, also demonstrated significant changes in polyphosphate levels and conferred increased resistance to certain environmental stresses researchgate.net. These studies highlight how observing the phenotype of a knockout mutant provides strong evidence for the physiological role of the absent gene product.
These genetic tools, summarized in the table below, are foundational for linking specific genes to the complex network of reactions that govern the synthesis, degradation, and regulatory functions of molecules like Inosinate 5'-diphosphate.
| Technique | Model Organism | Target Gene/Enzyme | Primary Finding | Reference |
| Overexpression | S. cerevisiae | SIW14 (Phosphatase) | Elimination of cellular IP7, confirming its role in IP7 degradation. | nih.gov |
| Knockout (Deletion) | S. cerevisiae | siw14Δ | Increased cellular levels of IP7, demonstrating its function as a physiological IP7 phosphatase. | nih.gov |
| Overexpression | Arabidopsis (using S. cerevisiae gene) | DDP1 (Pyrophosphatase) | Significant reduction in inositol pyrophosphate (PP-InsP) levels in the plant. | nih.gov |
| Knockout (Deletion) | S. cerevisiae | Δppn1, Δppn2 (Polyphosphatases) | Increased levels of long-chain polyphosphates and altered stress resistance. | researchgate.net |
Site-Directed Mutagenesis for Functional Characterization of Enzyme Residues
Site-directed mutagenesis is a precise molecular biology technique used to create specific, targeted changes to the DNA sequence of a gene. This method allows researchers to substitute one or more amino acids in a protein to investigate the roles of specific residues in its structure, stability, and catalytic function. youtube.com It is a powerful tool for testing hypotheses about an enzyme's active site and mechanism. stanford.edu
The functional importance of individual amino acid residues in enzymes that act on pyrophosphate-containing substrates has been extensively studied using this approach. For example, site-directed mutagenesis was employed to identify the catalytically essential residues in diphosphoinositol polyphosphate phosphohydrolase (DIPP), an enzyme that hydrolyzes substrates with pyrophosphate moieties. nih.gov In this study, researchers targeted conserved glutamate (B1630785) residues (Glu66 and Glu70) within the enzyme's catalytic motif. Mutating either of these residues resulted in a greater than 95% loss of hydrolytic activity, confirming that these residues are critical for catalysis and that all substrates are hydrolyzed at the same active site. nih.gov
Furthermore, the technique was used to probe glycine-rich regions flanking the catalytic motif. The systematic mutation of these glycine (B1666218) residues also reduced catalytic activity by up to 95%, indicating their importance in cation coordination or substrate binding. nih.gov This detailed dissection of the enzyme's active site, made possible by site-directed mutagenesis, provides a clear map of functional residues. The limitations of the technique include the fact that it reveals the relative importance of a residue compared to the wild-type enzyme, rather than its absolute energetic contribution to catalysis. nih.govelifesciences.org
The table below summarizes key findings from a site-directed mutagenesis study on DIPP, illustrating how this method connects specific residues to enzymatic function.
| Enzyme | Original Residue | Mutant Residue | Effect on Catalytic Activity | Inferred Function of Residue | Reference |
| DIPP | Glutamate-66 (Glu66) | Alanine | >95% reduction in hydrolysis | Essential for catalytic activity | nih.gov |
| DIPP | Glutamate-70 (Glu70) | Alanine | >95% reduction in hydrolysis | Essential for catalytic activity | nih.gov |
| DIPP | Glycine residues in GR1/GR2 | Alanine | Up to 95% reduction in activity | Important for cation coordination and substrate binding | nih.gov |
| DIPP | Histidine-91 (His91) | Leucine | Substantial decrease in Ap6A metabolism; mild reduction in PP-InsP5 hydrolysis | Substrate-specific binding/catalysis | nih.gov |
In Vitro Reconstitution of Inosinate 5'-Diphosphate Dependent Pathways
In vitro reconstitution is a powerful biochemical approach used to study metabolic pathways in a controlled, cell-free environment. This methodology involves purifying all the necessary components of a pathway—such as enzymes, substrates, and cofactors—and combining them in a reaction vessel to recapitulate a specific biological process. This bottom-up approach allows researchers to study the function of individual enzymes and their interactions within a pathway, free from the complexities and confounding variables of a cellular milieu.
The reconstitution of a metabolic pathway, such as a segment of purine biosynthesis involving Inosinate 5'-diphosphate, would typically involve the following steps:
Expression and Purification of Enzymes: Each enzyme in the pathway of interest is individually overexpressed, typically in a host like E. coli, and then purified to homogeneity.
Assembly of the Pathway: The purified enzymes are combined in a reaction buffer containing the initial substrate (e.g., Inosine-5'-monophosphate or IMP), necessary cofactors (e.g., ATP, Mg2+), and energy sources.
Monitoring the Reaction: The progress of the reaction is monitored over time by measuring the consumption of substrates and the formation of intermediates and final products. This is often accomplished using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.
This technique has been successfully used to elucidate complex biosynthetic pathways. For example, the mevalonate (B85504) pathway was reconstituted in vitro using nine purified enzymes to produce farnesene, demonstrating the feasibility of reconstructing multi-step biological processes. nih.gov Similarly, the biosynthesis of dihydromonacolin L was reconstituted using purified LovB, LovC, and a thioesterase, which was crucial for understanding the role of the LovC enzyme. nih.gov
For an IDP-dependent pathway, in vitro reconstitution would enable researchers to:
Determine the precise stoichiometry of the reaction.
Measure the kinetic parameters of each enzymatic step.
Identify any regulatory interactions, such as feedback inhibition by pathway products.
Confirm the minimal set of components required for pathway function.
Systems Biology and Computational Modeling of Inosinate 5'-Diphosphate Fluxes
Systems biology aims to understand the larger picture of how biological components work together as a cohesive unit. Instead of studying individual molecules in isolation, it integrates diverse datasets to create comprehensive models of complex biological processes, such as metabolic networks. youtube.com The network of inositol phosphates, which includes pyrophosphorylated molecules analogous to IDP, is recognized as a key system for coordinating cellular responses to nutrient availability and energy status. nih.govnih.gov Computational modeling is a core tool in systems biology for simulating and predicting the behavior of these intricate networks.
Modeling the flow of metabolites, or metabolic flux, through pathways involving IDP is crucial for understanding how cells allocate resources and respond to changes. These models serve as mathematical representations of the gene-protein-reaction network, providing a framework to simulate metabolism on a genome-wide scale. researchgate.net
Constraint-Based Metabolic Modeling
Constraint-based modeling is a powerful computational approach for analyzing metabolic networks at a steady state. washington.edu This method does not require detailed kinetic information for each enzyme, which is often difficult to obtain. Instead, it relies on fundamental physicochemical constraints, primarily the stoichiometry of biochemical reactions and mass balance. washington.eduucsd.edu
The process begins with the reconstruction of a genome-scale metabolic model (GEM), which is a comprehensive collection of all known metabolic reactions in an organism. frontiersin.org This network is converted into a mathematical format known as a stoichiometric matrix (S), where rows represent metabolites and columns represent reactions. frontiersin.org
The core of constraint-based modeling is the assumption of a steady state, meaning that for all internal metabolites, the rate of production equals the rate of consumption. This creates a system of linear equations that defines a "solution space" containing all possible distributions of metabolic fluxes that are consistent with the imposed constraints. ucsd.eduresearchgate.net
Flux Balance Analysis (FBA): Flux Balance Analysis (FBA) is the most common technique used within this framework. washington.edu FBA narrows down the solution space by optimizing for a specific biological objective, such as the maximization of biomass production (growth), ATP production, or the synthesis of a particular compound. washington.eduresearchgate.net By applying FBA to a GEM of an industrial microorganism, researchers can predict metabolic fluxes throughout the purine biosynthetic pathway, identifying potential bottlenecks or targets for genetic engineering to improve the production of inosinate-derived compounds. researchgate.net
| Component | Description | Role in Modeling |
| Genome-Scale Model (GEM) | A comprehensive, curated database of all known metabolic reactions, genes, and metabolites in an organism. | Provides the foundational network structure for the simulation. researchgate.net |
| Stoichiometric Matrix (S) | A mathematical representation of the metabolic network, detailing the stoichiometry of each reaction. | Defines the mass balance constraints for the system. frontiersin.org |
| Fluxes (v) | The rates at which metabolites are converted through each reaction in the network. | These are the variables that the model aims to calculate. |
| Constraints | Rules that limit the possible values of fluxes, including mass balance, thermodynamics, and nutrient uptake rates. | Define the boundaries of the feasible solution space. ucsd.edu |
| Objective Function (Z) | A biological goal that the cell is assumed to be optimizing (e.g., maximizing growth). | Used in FBA to find a single optimal flux distribution from the solution space. washington.eduresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
